![molecular formula C12H6BrCl2NO2S B2480116 2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene CAS No. 477888-99-6](/img/structure/B2480116.png)

2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

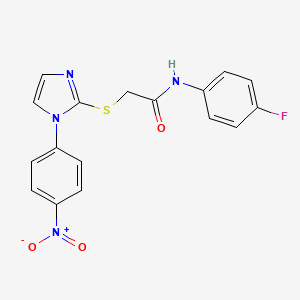

The synthesis of related sulfur-containing compounds often involves reactions with electrophiles and nucleophiles, catalyzed by bases or metals. For example, "3-bromo-2-(tert-butylsulfonyl)-1-propene" reacts with various electrophiles in good yields to produce unsaturated sulfones, which further react with nucleophiles to yield highly functionalized sulfones. Such methods illustrate the versatility of sulfur-containing compounds in multi-coupling reactions and may offer insight into synthesizing the compound of interest (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

Molecular structure determination is critical for understanding the physical and chemical properties of a compound. For sulfur-containing compounds, X-ray diffraction analysis is a common method. For instance, the molecular structure of "methyl-2-nitrophenyl sulphide" was determined using electron diffraction, revealing specific bond lengths and angles crucial for its reactivity and interactions (Schultz, Hargittai, Kapovits, & Kucsman, 1987).

Chemical Reactions and Properties

The reactivity of sulfur-containing compounds with various reagents can lead to a wide range of chemical transformations. For example, "3-Bromo-2-t-butylsulfonyl-1-propene" reacts with nucleophiles and electrophiles, showcasing its utility as a versatile multi-coupling reagent for synthesizing highly functionalized sulfones (Auvray, Knochel, & Normant, 1988).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, depend on the molecular structure of the compound. While specific data on "2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene" might not be readily available, related studies on similar compounds provide valuable insights into how structural features like substituents and molecular geometry affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and the potential for forming derivatives, are essential for understanding the compound's applications and handling. For instance, the electrophilic aromatic substitution kinetics and mechanism of related bromo-nitro compounds highlight the influence of substituents on reactivity, offering clues about the chemical behavior of "this compound" (Moodie, Schofield, & Weston, 1976).

Wissenschaftliche Forschungsanwendungen

Spectrophotometric Applications

The compound has been explored for its use in spectrophotometric determination of anionic surfactants in river waters. Nitro, bromo, and methyl derivatives of similar compounds were synthesized and evaluated as cationic reagents for determining anionic surfactants like alkylbenzene-sulphonate and alkylsulphate. This method is significant for environmental monitoring and water quality assessment (Higuchi et al., 1980).

Polyimide Synthesis

Derivatives of the compound have been used in the synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences. These PIs exhibit good thermomechanical stabilities and are significant in materials science for applications requiring high optical clarity and stability (Tapaswi et al., 2015).

Crystal Structure Analysis

In the field of crystallography, derivatives of this compound have been synthesized and their crystal structures have been analyzed. Such studies are crucial for understanding molecular interactions and properties at the atomic level, which can inform the design of new materials and compounds (Ibiş et al., 2010).

Electronic Properties Study

Studies on compounds with a similar structure have been conducted to explore their dielectric and optical transmittance properties. This research is essential in the development of materials for electronic and optoelectronic devices (Chand & Manohar, 2010).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-bromo-4-nitrophenyl)sulfanyl-1,3-dichlorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrCl2NO2S/c13-8-6-7(16(17)18)4-5-11(8)19-12-9(14)2-1-3-10(12)15/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSSOHBKYVXXFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrCl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)

![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2480051.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2480053.png)

![Ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2480056.png)